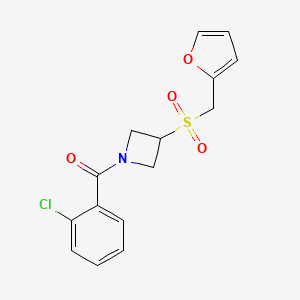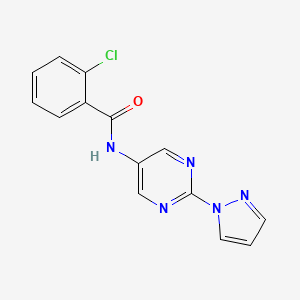
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxybenzamide, also known as HMA-1, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression, and to activate the p53 tumor suppressor pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various cell types. In cancer cells, this compound induces apoptosis, inhibits angiogenesis, and reduces cell migration and invasion. In Alzheimer's disease models, this compound reduces the accumulation of amyloid-beta plaques and improves cognitive function. This compound has also been shown to have anti-inflammatory effects in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxybenzamide in lab experiments is its potential for use in the treatment of various diseases. This compound has been shown to have anti-cancer and anti-Alzheimer's disease effects, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell types, which could limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxybenzamide. One direction is to further investigate its potential use in the treatment of cancer and Alzheimer's disease. Another direction is to explore its potential use in other diseases, such as inflammatory diseases and autoimmune diseases. Additionally, future research could focus on developing more effective and less toxic derivatives of this compound.
Synthesemethoden
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of 2-methoxybenzoyl chloride with 2-hydroxy-2,3-dihydro-1H-indene in the presence of a base. The resulting product is then treated with formaldehyde and a reducing agent to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxybenzamide has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been found to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease.
Eigenschaften
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-22-16-9-5-4-8-15(16)17(20)19-12-18(21)10-13-6-2-3-7-14(13)11-18/h2-9,21H,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATYHWGUWRETJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2(CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2842817.png)



![Ethyl (3-amino-5-nitrobenzo[b]thiophen)-2-carboxylate](/img/structure/B2842823.png)
![Methyl 3-[(3-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2842824.png)


![4-[(6-Chloropyridazin-3-yl)oxy]aniline](/img/structure/B2842830.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2842834.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2842838.png)

